molecular formula C28H24O3S B4563797 (E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE

(E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE

Cat. No.: B4563797
M. Wt: 440.6 g/mol
InChI Key: JAVKPTJWVRWIQX-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzylphenoxy group, a methoxyphenyl group, and a thienyl group

Scientific Research Applications

(E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzylphenoxy Intermediate: This step involves the reaction of 2-benzylphenol with an appropriate alkylating agent to form the benzylphenoxy intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using a methoxy group donor under controlled conditions to introduce the methoxy group.

    Thienyl Addition: The final step involves the addition of the thienyl group through a coupling reaction, often facilitated by a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O3S/c1-30-26-16-14-22(13-15-25(29)28-12-7-17-32-28)19-24(26)20-31-27-11-6-5-10-23(27)18-21-8-3-2-4-9-21/h2-17,19H,18,20H2,1H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVKPTJWVRWIQX-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)COC3=CC=CC=C3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CS2)COC3=CC=CC=C3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE
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(E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE
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(E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE
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(E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE
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(E)-3-{3-[(2-BENZYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-THIENYL)-2-PROPEN-1-ONE

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